![molecular formula C9H11ClN2O2 B569340 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 174648-98-7](/img/structure/B569340.png)
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of THIQ is a heterocyclic scaffold that has garnered a lot of attention in the scientific community .Chemical Reactions Analysis
The chemical reactions involving THIQ are diverse and depend on the specific substituents on the THIQ ring .Physical And Chemical Properties Analysis
The physical and chemical properties of THIQ compounds depend on their specific substituents. For example, they can be solid at room temperature .Scientific Research Applications
Anticoagulant Activity : A study by Glushkov et al. (2006) synthesized a series of 1-aryl-3,3-dimethyl-3,4-dihydroisoquinolines, which were reduced to corresponding 1,2,3,4-tetrahydroisoquinolines. These hydrochlorides were tested for anticoagulant activity, indicating potential medical applications in blood coagulation management (Glushkov et al., 2006).
Local Anesthetic Activity : Azamatov et al. (2023) explored the synthesis of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, focusing on their local anesthetic activity and acute toxicity. This study underlines the potential use of these compounds in local anesthesia (Azamatov et al., 2023).
Nucleoside Transporter Ligands : Zhu et al. (2003) synthesized novel regioisomers of 1,2,3,4-tetrahydroisoquinoline as analogues of nitrobenzylmercaptopurine riboside (NBMPR), a potent es nucleoside transporter ligand. This suggests their application in understanding and potentially modulating nucleoside transport (Zhu et al., 2003).
Chemical Synthesis and Transformation : Sakane et al. (1974) demonstrated the conversion of N-nitroso-1,2,3,4-tetrahydroisoquinolines into 3,4-dihydroisoquinolines, showcasing a new method for chemical transformation and synthesis (Sakane et al., 1974).
Synthesis Optimization : Ziyadullaev et al. (2020) developed a method for synthesizing 6-nitro-3,4-dihydroquinazolin-4-one, indicating its potential application in various chemical processes (Ziyadullaev et al., 2020).
Regioselective Nitration : Cordeiro et al. (2011) conducted a study on the nitration of tetrahydroquinolines, achieving regioselectivity for nitration at the 6-position, relevant for chemical synthesis and pharmaceutical applications (Cordeiro et al., 2011).
Synthesis of Enantiomers : Gruzdev et al. (2012) achieved the synthesis of enantiomers of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline, important for chiral chemistry and pharmaceutical applications (Gruzdev et al., 2012).
Hydrosulfite Reduction : Powell et al. (1983) explored the hydrosulfite reduction of N-nitroso-1,2,3,4-tetrahydroisoquinolines, contributing to our understanding of chemical reduction processes (Powell et al., 1983).
Antiglioma Activity : Mohler et al. (2006) discovered that biaryl 1,2,3,4-tetrahydroisoquinoline derivatives exhibit antiglioma activity, suggesting their potential in cancer therapy (Mohler et al., 2006).
Photocatalytic Synthesis : Rusch et al. (2015) developed a visible light-induced photocatalytic method to convert 1-(nitromethyl)-2-aryl-1,2,3,4-tetrahydroisoquinolines into 12-nitro-substituted tetracyclic indolo[2,1-a]isoquinoline derivatives (Rusch et al., 2015).
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a way that leads to their biological activities against various pathogens and disorders .
Biochemical Pathways
Thiqs are known to influence various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10H,3-4,6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFVUSRESXWUGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride |
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